molecular formula C20H12BrFN2O4 B2489000 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 887887-21-0

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2489000
CAS RN: 887887-21-0
M. Wt: 443.228
InChI Key: TZGFOLPTUYBGFK-UHFFFAOYSA-N
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Description

Benzofuran derivatives are crucial in medicinal chemistry due to their wide range of biological activities. The specific compound "3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide" belongs to this class and can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions and Ugi four-component reactions. These compounds have shown significant antimicrobial activities against resistant strains, indicating their potential in drug discovery.

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves cross-coupling reactions or condensation reactions under controlled conditions. For example, N-(4-bromophenyl)furan-2-carboxamide derivatives are synthesized using Suzuki-Miyaura cross-coupling, highlighting a method that could be adapted for our compound of interest (Siddiqa et al., 2022). Additionally, the Ugi four-component reaction has been utilized to create a variety of N-aryl 2-bromoacetamides, further transformed into benzofuran-2-carboxamides, showcasing the compound's synthetic accessibility (Han et al., 2014).

Molecular Structure Analysis

The structural analysis of benzofuran derivatives, including crystal structure elucidation, helps understand the compound's molecular interactions and stability. Crystal structure studies have shown that benzofuran derivatives can have varied dihedral angles between benzene rings, affecting their biological activity and interaction with biological targets (Suchetan et al., 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclization and ring-opening reactions, to produce a wide range of compounds with different functional groups. These reactions are pivotal in diversifying the chemical space of benzofuran derivatives for potential pharmaceutical applications (Ma et al., 2014).

Scientific Research Applications

Pharmacology and Clinical Relevance

Benzofuran derivatives, including the compound of interest, have been studied for their pharmacological properties. They have been found to possess a broad range of biological activities, making them significant in the development of pharmaceuticals, agriculture, and polymers. Benzofuran compounds are known for their pronounced anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The structure of benzofuran is present in numerous bioactive natural and synthetic compounds, indicating its importance in various biological applications (Dawood, 2019).

Natural Sources and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit strong bioactivities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential applications in many aspects have garnered attention from chemical and pharmaceutical researchers globally. Some benzofuran derivatives are potential natural drug lead compounds due to their significant bioactivities. The relationship between the bioactivities and structures of these compounds has been a subject of study, indicating their importance in drug development and therapy (Miao et al., 2019).

Supramolecular Applications

The structural and interactive properties of benzofuran derivatives make them suitable for supramolecular applications. They have been utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form specific and stable supramolecular structures. The adaptability and multipurpose nature of benzofuran-based supramolecular systems promise a bright future in these fields (Cantekin et al., 2012).

Antimicrobial Potential

The antimicrobial potential of benzofuran derivatives has been widely studied. Due to the increasing resistance to antibiotics, benzofuran and its derivatives have been identified as suitable structures for the discovery of new drugs. They have been used in the treatment of various diseases, including skin conditions like cancer or psoriasis. The unique structural features and wide array of biological activities make benzofuran a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFOLPTUYBGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

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